molecular formula C14H19N3O B7460331 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine

Cat. No. B7460331
M. Wt: 245.32 g/mol
InChI Key: IYPOMTFEIXLCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. This compound is also known as AGN 2979 and is used for various purposes, including studying the mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves its interaction with G protein-coupled receptors. Specifically, this compound is known to interact with the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine are complex and depend on the specific receptor it interacts with. However, some general effects include the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the modulation of pain perception.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of this compound on specific physiological processes. However, one limitation is that this compound may not be suitable for all types of experiments, and researchers must carefully consider the specific applications before using it.

Future Directions

There are many future directions for research involving 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. One direction is the study of its effects on specific neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of new compounds based on the structure of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine with improved specificity and efficacy. Additionally, researchers may explore the potential use of this compound in the development of new drugs for various medical conditions.
Conclusion
In conclusion, 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. Its mechanism of action involves the modulation of neurotransmitter release, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving its use.

Synthesis Methods

The synthesis of 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves a series of chemical reactions. The first step is the reaction of 3-methoxybenzylamine with 2-bromo-1-(1H-imidazol-1-yl)ethanone in the presence of a base such as potassium carbonate. This reaction produces 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. The final step involves the reduction of the imine group to form the amine.

Scientific Research Applications

3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is used in scientific research for various purposes. One of the main applications is the study of the mechanism of action. This compound is known to interact with G protein-coupled receptors, which are important in many physiological processes. By studying how this compound interacts with these receptors, researchers can gain a better understanding of how these receptors function.

properties

IUPAC Name

3-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-18-14-5-2-4-13(10-14)11-15-6-3-8-17-9-7-16-12-17/h2,4-5,7,9-10,12,15H,3,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPOMTFEIXLCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine

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